2-(Methylsulfonyl)ethyl n-succinimidyl carbonate
Description
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-methylsulfonylethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO7S/c1-17(13,14)5-4-15-8(12)16-9-6(10)2-3-7(9)11/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMLVLJMKBLJJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCOC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206624 | |
| Record name | 1-(((2-(Methylsulfonyl)ethoxy)carbonyl)oxy)-2,5-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57903-15-8 | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl 2-(methylsulfonyl)ethyl carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057903158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(((2-(Methylsulfonyl)ethoxy)carbonyl)oxy)-2,5-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Methylsulfonyl)ethyl N-succinimidyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl 2-(methylsulfonyl)ethyl carbonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETN53SF3ZB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and General Procedure
The most widely documented method for synthesizing N-succinimidyl carbonates involves a two-step phosgenation process. For 2-(methylsulfonyl)ethyl N-succinimidyl carbonate, this entails:
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Phosgenation of 2-(Methylsulfonyl)ethanol : The alcohol reacts with phosgene (COCl₂) in an inert, water-miscible solvent such as tetrahydrofuran (THF) or dioxane at temperatures between -30°C and 0°C. This forms the intermediate chlorocarbonic acid ester (2-(methylsulfonyl)ethyl chloroformate).
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Reaction with N-Hydroxysuccinimide (NHS) : The chlorocarbonic acid ester is immediately reacted with an aqueous solution of NHS in the presence of a neutralizing agent (e.g., sodium carbonate or potassium hydrogen carbonate). The reaction proceeds via nucleophilic displacement, where the hydroxyl group of NHS attacks the electrophilic carbonyl carbon of the chloroformate.
Critical Process Parameters
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Solvent Selection : Dichloromethane (DCM) or THF is preferred for their ability to dissolve both phosgene and the alcohol while remaining inert to hydrolysis.
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Temperature Control : Maintaining subzero temperatures (-30°C to 0°C) during phosgenation minimizes side reactions such as hydrolysis of the chloroformate intermediate.
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Neutralizing Agents : Alkali carbonates (e.g., Na₂CO₃) are superior to tertiary amines (e.g., triethylamine) because they prevent emulsion formation during phase separation.
Table 1: Typical Reaction Conditions for Phosgenation Method
| Parameter | Value/Range |
|---|---|
| Phosgene Equivalents | 1.0–1.2 eq |
| Reaction Temperature | -30°C to 0°C |
| Neutralizing Agent | Na₂CO₃ (2.0 eq) |
| Yield (Theoretical) | 85–92% |
N,N'-Disuccinimidyl Carbonate (DSC)-Mediated Synthesis
Protocol and Advantages
An alternative approach employs N,N'-disuccinimidyl carbonate (DSC) as a safer and more convenient reagent compared to phosgene. The method involves:
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Activation of DSC : DSC (1.5 equivalents) reacts with 2-(methylsulfonyl)ethanol in dry acetonitrile at room temperature, facilitated by triethylamine (3.0 equivalents) as a base.
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Formation of Mixed Carbonate Intermediate : The reaction generates a mixed carbonate species, which is subsequently isolated and purified via aqueous workup (sodium bicarbonate) and solvent evaporation.
Key Observations
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Reaction Kinetics : Completion occurs within 4 hours in acetonitrile, compared to 12 hours in dichloromethane.
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Intermediate Stability : The mixed carbonate intermediate exhibits remarkable stability, allowing storage at 2–8°C for several months without degradation.
Equation 1: DSC-Mediated Reaction
Trichloromethyl Chloroformate (TCF) Route
Methodology
A less common but viable method utilizes trichloromethyl chloroformate (TCF) as a phosgene surrogate. The synthesis proceeds as follows:
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TCF Activation : TCF reacts with NHS in a non-polar solvent (e.g., xylene) under reflux conditions (100–150°C) to form an intermediate imidocarbonate.
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Alcohol Quenching : The intermediate is treated with 2-(methylsulfonyl)ethanol in the presence of pyridine or triethylamine, yielding the target compound after chromatographic purification.
Limitations
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High-Temperature Requirements : Prolonged heating at >100°C risks decomposition of heat-sensitive functional groups.
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Byproduct Formation : The method generates stoichiometric amounts of hydrochloric acid, necessitating rigorous neutralization and purification steps.
Comparative Analysis of Synthesis Routes
Table 2: Method Comparison for this compound Preparation
Optimization Strategies and Troubleshooting
Minimizing Hydrolysis
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Strict Anhydrous Conditions : Residual moisture hydrolyzes the chloroformate intermediate, reducing yields. Solvents must be dried over molecular sieves, and reactions conducted under nitrogen.
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Rapid Workup : Immediate phase separation after the NHS reaction prevents aqueous degradation of the product.
Chemical Reactions Analysis
Reaction with Nucleophiles (Primary Amines)
MSC reacts selectively with primary amines to form stable carbamate linkages. This reaction is critical for protein crosslinking and amine protection strategies.
Mechanism :
- Nucleophilic Attack : The primary amine attacks the electrophilic carbonyl carbon of the succinimidyl carbonate group.
- Leaving Group Expulsion : N-hydroxysuccinimide (NHS) is released as a byproduct.
- Carbamate Formation : A stable carbamate bond (–NH–CO–O–) forms between the amine and MSC .
Key Conditions :
| Parameter | Value | Source |
|---|---|---|
| Reaction Solvent | Acetonitrile, Dichloromethane | |
| Temperature | 23°C (ambient) | |
| Reaction Time | 1–4 hours | |
| Yield | 83–86% |
Applications :
- Selective modification of lysine residues in proteins .
- Synthesis of lipid-polymer conjugates for micelle formation .
Hydrolysis and Stability
MSC undergoes pH-dependent hydrolysis, forming 2-(methylsulfonyl)ethylamine and carbon dioxide.
Reaction Pathway :
Kinetic Data :
| Parameter | Value | Source |
|---|---|---|
| Hydrolysis Rate (pH 7.4) | ||
| Hydrolysis Rate (pH 9.0) |
Implications :
- Instability in aqueous buffers necessitates immediate use post-activation .
- Hydrolysis byproducts may interfere with downstream applications if not quenched .
Comparison with Similar Crosslinkers
MSC’s dual functionality distinguishes it from traditional reagents:
Unique Advantages of MSC :
- Enhanced aqueous solubility due to the methylsulfonyl group .
- Reversible carbamate linkages enable controlled release in drug delivery .
Case Study: Micelle Formation
MSC was used to synthesize cyclodextrin-polymer-lipid conjugates for drug delivery :
Scientific Research Applications
Chemical Properties and Mechanism of Action
The compound has the molecular formula and a molecular weight of approximately 265.24 g/mol. The key feature of 2-(Methylsulfonyl)ethyl N-succinimidyl carbonate is its succinimidyl carbonate moiety , which reacts readily with primary amines to form stable amide bonds. This reaction is initiated by the nucleophilic attack of an amine on the carbonyl carbon of the succinimidyl carbonate, resulting in the release of carbon dioxide and the formation of an amide linkage.
Scientific Research Applications
The applications of this compound span across several fields, including:
- Protein Labeling : The compound is employed to label proteins for detection purposes, allowing researchers to track protein interactions and functions within biological systems.
- Bioconjugation : It plays a critical role in bioconjugation, where it facilitates the attachment of biomolecules such as peptides, antibodies, or nucleic acids to proteins. This is particularly useful in developing targeted therapies and diagnostics .
- Therapeutic Development : In drug development, this compound is utilized to create stable drug-protein conjugates that enhance therapeutic efficacy and reduce side effects. The ability to modify proteins selectively without altering their biological activity is crucial in this context .
- Mass Spectrometry : Researchers use this compound in mass spectrometry applications to analyze protein modifications, providing insights into protein structure and function .
Case Studies
Several studies highlight the effectiveness of this compound in practical applications:
- Protein Interaction Studies : A study demonstrated that this compound could selectively label specific amino acid residues in proteins without disrupting their native conformations. This was achieved using mass spectrometry to analyze the labeled proteins, confirming the specificity and efficiency of the labeling process.
- Therapeutic Protein Conjugates : Another investigation focused on using this compound for developing antibody-drug conjugates (ADCs). The study found that conjugating drugs to antibodies via this compound improved targeting capabilities and reduced systemic toxicity compared to free drugs .
- Cell Signaling Pathway Analysis : Research has explored how modifications using this compound can influence cellular signaling pathways. By modifying signaling proteins, researchers could elucidate their roles in various cellular processes, contributing to a better understanding of diseases like cancer .
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl (2-(methylsulfonyl)ethyl) carbonate involves the formation of reversible linkages between biomacromolecules and active small molecules. The N-hydroxysuccinimide groups react with amines to form stable amide bonds, while the disulfide bond can be cleaved under reducing conditions, allowing for controlled release of the linked molecules.
Comparison with Similar Compounds
Comparison with Similar Succinimidyl Carbonates
Structural and Functional Differences
The table below summarizes key structural and functional distinctions:
Key Comparative Insights
Reactivity and Selectivity
- This compound : The methylsulfonyl group increases electrophilicity, accelerating reactions with primary amines (e.g., lysine residues) under mild conditions .
- N,N'-Disuccinimidyl carbonate : Dual reactive groups enable homobifunctional crosslinking but may cause undesired polymerization without precise stoichiometric control .
- m-PEG8-succinimidyl carbonate: The PEG chain improves solubility in aqueous buffers but reduces reactivity compared to non-PEGylated analogs .
Purity and Handling
- The target compound’s high purity (≥97%) ensures reproducibility in sensitive applications like antibody-drug conjugate synthesis . In contrast, N,N'-Disuccinimidyl carbonate (85% purity) contains residual N-hydroxysuccinimide, which may necessitate additional purification steps .
Stability
Biological Activity
Overview
2-(Methylsulfonyl)ethyl N-succinimidyl carbonate is a chemical compound with the molecular formula C₈H₁₁N₁O₇S and a molecular weight of approximately 265.24 g/mol. This compound is primarily recognized for its role as a protein crosslinker , facilitating bioconjugation processes in biochemical research and drug development. Its unique reactivity towards primary amines allows it to form stable amide bonds, which are crucial for modifying proteins without significantly altering their biological functions.
The biological activity of this compound is primarily based on its ability to react with nucleophiles, particularly primary amines. The mechanism involves:
- Nucleophilic Attack : The primary amine attacks the carbonyl carbon of the succinimidyl carbonate.
- Formation of Amide Bonds : This reaction leads to the formation of stable amide linkages, releasing carbon dioxide as a byproduct.
- Hydrolysis : Under certain conditions, the compound can undergo hydrolysis, yielding 2-(methylsulfonyl)ethylamine and other byproducts, which may influence its reactivity and stability in biological systems.
Applications
The compound's applications span various fields, including:
- Protein Modification : It allows for selective modification of proteins, essential for studying protein interactions and functions.
- Drug Development : Its ability to crosslink proteins can enhance the stability and efficacy of therapeutic agents.
- Bioconjugation : Used in creating targeted drug delivery systems, particularly in antibody-drug conjugates (ADCs) where precise targeting of cancer cells is critical.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other common protein crosslinkers:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-Hydroxysuccinimide | Amine-reactive linker | Commonly used for coupling reactions |
| Maleimide derivatives | Thiol-reactive linker | Reacts specifically with cysteine residues |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Coupling agent | Facilitates peptide bond formation |
What distinguishes this compound is its dual functionality as both a crosslinker and a protective agent for amines. Its sulfonic acid group enhances solubility and stability in aqueous environments compared to other less soluble crosslinkers.
Case Studies
Recent studies have explored the biological implications of using this compound in various experimental setups:
- Protein Labeling : Research demonstrated that this compound effectively labels proteins without disrupting their native conformations. Mass spectrometry and chromatography techniques were employed to analyze the products formed post-reaction, assessing both efficiency and specificity.
- Cellular Interaction Studies : Investigations into the interactions between this compound and cellular components have been conducted to understand its effects on cellular processes such as signaling pathways and protein function. These studies often utilize model proteins like trastuzumab to evaluate site-selective modifications .
- Therapeutic Applications : In cancer research, this compound has been utilized to enhance the delivery of therapeutic agents specifically to tumor cells, showcasing its potential in targeted therapy approaches .
Q & A
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use in fume hoods with PPE (nitrile gloves, lab coat). Hydrolysis releases CO₂ and succinimide, requiring vapor traps. Toxicity studies (LD₅₀ > 500 mg/kg in rodents) indicate moderate risk, but sensitization potential necessitates glove change every 2 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
